N-pyrrolidinyl-3,4-DMA (hydrochloride)

Description

Contextualization within Emerging Psychoactive Substances (NPS) Research

New Psychoactive Substances (NPS) are compounds designed to mimic the effects of established illicit drugs, and their rapid proliferation presents ongoing challenges for public health and regulatory bodies. hra.nhs.uknih.gov The number of identified NPS has surged dramatically, rising from 166 in 2009 to over 560 by 2015. hra.nhs.uk These substances are often categorized into groups such as synthetic cannabinoids, synthetic cathinones, and phenethylamines. nih.govunodc.org N-pyrrolidinyl-3,4-DMA falls into the latter category and represents one of the many new compounds that laboratories are working to identify and characterize. nih.govnih.gov The primary challenge for researchers and educators is the significant lack of scientific data on the pharmacology and toxicology of these new substances. nih.gov This information gap is compounded by the fact that individuals who use these substances are often unaware of the exact chemical identity and purity of the product they are consuming. nih.gov The study of specific compounds like N-pyrrolidinyl-3,4-DMA is a critical component of the broader effort to understand and monitor the evolving NPS market. nih.govresearchgate.net

Chemical Classification and Structural Context of N-pyrrolidinyl-3,4-DMA (hydrochloride) as a Phenethylamine (B48288) Derivative

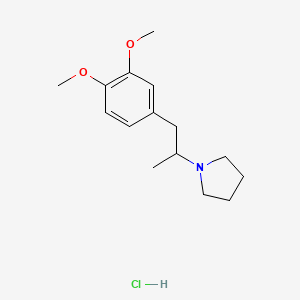

N-pyrrolidinyl-3,4-DMA (hydrochloride) is classified as an analytical reference standard of an amphetamine. caymanchem.comglpbio.cncvmh.fr Its chemical structure places it within the phenethylamine class, a broad category of compounds that includes both naturally occurring neurotransmitters and a wide array of synthetic substances with stimulant and psychoactive properties. unodc.orgunodc.org The core of its structure is the phenethylamine backbone, which is characterized by a phenyl ring attached to an amino group via a two-carbon chain.

The specific identity of N-pyrrolidinyl-3,4-DMA is derived from its substitutions. It features two methoxy (B1213986) groups (–OCH₃) attached to the 3 and 4 positions of the phenyl ring, a methyl group (–CH₃) on the carbon atom adjacent to the nitrogen atom, and a pyrrolidine (B122466) ring attached to the nitrogen atom of the ethylamine (B1201723) side chain. nih.govcaymanchem.com The hydrochloride salt form enhances its stability and solubility for analytical purposes. caymanchem.com A 2022 study highlighted that, to their knowledge, no prior analytical data on N-pyrrolidinyl-3,4-DMA had been published, making their report the first of its kind. nih.gov

Below is a table detailing the chemical identifiers for N-pyrrolidinyl-3,4-DMA.

| Identifier | Value |

| Formal Name | 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-pyrrolidine, monohydrochloride caymanchem.com |

| Molecular Formula | C₁₅H₂₃NO₂ • HCl caymanchem.com |

| Formula Weight | 285.8 g/mol caymanchem.com |

| CAS Number | 2751360-63-9 caymanchem.com |

| IUPAC Name | 1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine nih.gov |

Significance of Comprehensive Academic Investigation of N-pyrrolidinyl-3,4-DMA (hydrochloride)

The academic investigation of N-pyrrolidinyl-3,4-DMA is significant for several key reasons, primarily centered on public health and forensic science. A major driver for this research is the need to develop reliable analytical methods for its identification in seized materials. nih.gov Forensic laboratories require detailed characterization data to distinguish new substances from a constantly expanding list of NPS. nih.gov Research published in Drug Testing and Analysis provided the first comprehensive analytical characterization of N-pyrrolidinyl-3,4-DMA, utilizing advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

This foundational analytical work is crucial for several reasons. It enables law enforcement and regulatory agencies to accurately identify and track the emergence of new substances. nih.gov Furthermore, understanding the chemical properties and fragmentation patterns of these molecules under various analytical conditions helps forensic chemists to elucidate the structures of other, similar NPS that may appear in the future. nih.gov The lack of information on NPS is a significant public health concern, and detailed chemical analysis is the first step in building the knowledge base required to understand the potential implications of these compounds. nih.govnih.govresearchgate.net This research contributes to a larger body of knowledge that can inform public health strategies and regulatory decisions concerning NPS. frontiersin.org

The table below outlines the key analytical techniques used in the characterization of N-pyrrolidinyl-3,4-DMA.

| Analytical Technique | Purpose in Characterization |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) | Identification and structural elucidation. nih.gov |

| Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) | Accurate structure elucidation of product ions. nih.gov |

| Nuclear Magnetic Resonance Spectroscopy (NMR) | Confirmation of the chemical structure. nih.gov |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups within the molecule. nih.gov |

| Quantitative NMR (qNMR) | Quantification of the compound in seized samples. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H24ClNO2 |

|---|---|

Molecular Weight |

285.81 g/mol |

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-12(16-8-4-5-9-16)10-13-6-7-14(17-2)15(11-13)18-3;/h6-7,11-12H,4-5,8-10H2,1-3H3;1H |

InChI Key |

BZZOGUOIPUUXPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Pyrrolidinyl 3,4 Dma Hydrochloride

Established Synthetic Routes for N-pyrrolidinyl-3,4-DMA (hydrochloride)

The most common and established method for the synthesis of N-pyrrolidinyl-3,4-DMA is through reductive amination. This widely used reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

In the context of N-pyrrolidinyl-3,4-DMA synthesis, the key precursors are 3,4-dimethoxyphenylacetone (B57033) and pyrrolidine (B122466). The reaction proceeds by the nucleophilic attack of pyrrolidine on the carbonyl carbon of 3,4-dimethoxyphenylacetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an enamine. The subsequent reduction of this enamine yields the final product, N-pyrrolidinyl-3,4-DMA. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion or enamine over the ketone starting material. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: General Reaction Scheme for Reductive Amination

| Starting Materials | Reagents and Conditions | Product |

| 3,4-Dimethoxyphenylacetone, Pyrrolidine | 1. Formation of enamine (typically acid-catalyzed) 2. Reduction with NaBH₃CN or NaBH(OAc)₃ in a suitable solvent (e.g., methanol, dichloromethane) | N-pyrrolidinyl-3,4-DMA |

| N-pyrrolidinyl-3,4-DMA | HCl in a suitable solvent (e.g., diethyl ether, isopropanol) | N-pyrrolidinyl-3,4-DMA (hydrochloride) |

Exploration of Alternative Synthetic Pathways for N-pyrrolidinyl-3,4-DMA (hydrochloride)

Beyond the standard reductive amination, alternative synthetic strategies can be employed to afford N-pyrrolidinyl-3,4-DMA, often with greater control over the molecular architecture, particularly its stereochemistry.

Chemo- and Regioselective Synthesis Strategies

The synthesis of substituted phenethylamines can be approached with a high degree of chemo- and regioselectivity using modern catalytic methods. For instance, catalytic strategies for the regioselective synthesis of arylethylamines have been developed that allow for the direct hydroarylation of vinyl amine derivatives with aryl halides harvard.edu. This approach offers a modular and practical way to construct the phenethylamine (B48288) scaffold with precise control over the position of the aryl group harvard.edu. While not specifically documented for N-pyrrolidinyl-3,4-DMA, such a strategy could theoretically be adapted by using a suitably protected pyrrolidine-containing vinyl amine derivative and 1-halo-3,4-dimethoxybenzene. The choice of catalyst and ligands would be crucial in ensuring the desired regioselectivity, directing the aryl group to the intended position on the ethylamine (B1201723) backbone.

Stereoselective Synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to obtain enantiomerically pure forms of N-pyrrolidinyl-3,4-DMA is of significant interest. These methods can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and enantiomeric resolution.

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. Recent advances have highlighted the use of transition metal catalysts and organocatalysts in the asymmetric synthesis of 2-arylethylamines nih.govmdpi.com. For example, rhodium-catalyzed asymmetric hydrogenation of enamines or imines derived from prochiral ketones is a well-established method for producing chiral amines with high enantioselectivity nih.gov. In the context of N-pyrrolidinyl-3,4-DMA, an enamine formed from 3,4-dimethoxyphenylacetone and pyrrolidine could be subjected to asymmetric hydrogenation using a chiral phosphine (B1218219) ligand-rhodium complex.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, also presents a viable, metal-free alternative mdpi.commdpi.com. Chiral Brønsted acids or bifunctional organocatalysts can activate the imine intermediate towards nucleophilic attack by a reducing agent in an enantioselective manner mdpi.com.

Table 2: Examples of Asymmetric Catalysis for Amine Synthesis

| Catalyst Type | Reaction | Key Features | Potential Application to N-pyrrolidinyl-3,4-DMA |

| Chiral Rhodium-Phosphine Complexes | Asymmetric Hydrogenation of Enamines/Imines | High enantioselectivities, well-developed technology. | Hydrogenation of the enamine derived from 3,4-dimethoxyphenylacetone and pyrrolidine. |

| Chiral Phosphoric Acids (Organocatalyst) | Asymmetric Reductive Amination | Metal-free, mild reaction conditions. | Catalyzing the enantioselective reduction of the imine intermediate. |

| Bifunctional Amine-Thiourea Catalysts (Organocatalyst) | Asymmetric Michael Addition | Can be used to construct the chiral backbone prior to amination. | A multi-step synthesis involving an asymmetric Michael addition to form a chiral intermediate. |

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral N-pyrrolidinyl-3,4-DMA, a chiral amine could be used as the auxiliary. For instance, (R)- or (S)-1-phenylethylamine is a commonly used chiral auxiliary for the synthesis of other chiral amines scribd.com. A potential route could involve the reductive amination of 3,4-dimethoxyphenylacetone with a chiral amine to form a diastereomeric mixture of amines. After separation of the diastereomers, the chiral auxiliary would be cleaved and the pyrrolidine ring introduced.

A more direct approach could involve the use of a chiral pyrrolidine derivative as the starting amine. The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline (B1632879) mdpi.commdpi.com. For example, a chiral pyrrolidine derivative could be synthesized from L-proline and then used in the reductive amination with 3,4-dimethoxyphenylacetone.

Another notable chiral auxiliary is pseudoephenamine, which has been shown to be highly effective in the asymmetric alkylation of amides harvard.edunih.gov. A multi-step synthesis could be envisioned where a carboxylic acid derivative of the 3,4-dimethoxyphenylpropane scaffold is coupled to pseudoephenamine, followed by a diastereoselective transformation and subsequent conversion to the pyrrolidine derivative.

Enantiomeric resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or enzymatic resolution.

Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures with high efficiency. Lipases are commonly used for the kinetic resolution of amines csic.esresearchgate.netrsc.org. In a typical enzymatic kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the resolution of various phenylethylamine derivatives csic.esresearchgate.netrsc.org. This method could be applied to racemic N-pyrrolidinyl-3,4-DMA.

Table 3: Enantiomeric Resolution Methods

| Method | Principle | Common Reagents/Enzymes | Applicability to N-pyrrolidinyl-3,4-DMA |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Chiral acids (e.g., tartaric acid, mandelic acid, dibenzoyltartaric acid). | Racemic N-pyrrolidinyl-3,4-DMA can be resolved using a suitable chiral acid. |

| Enzymatic Kinetic Resolution | Enantioselective acylation of one enantiomer by an enzyme. | Lipases (e.g., Candida antarctica lipase B), acyl donor (e.g., ethyl acetate). | Racemic N-pyrrolidinyl-3,4-DMA can be subjected to enzymatic resolution to obtain one enantiomer in high purity. |

Synthesis of N-pyrrolidinyl-3,4-DMA (hydrochloride) Analogues and Derivatives

The synthesis of analogues and derivatives of N-pyrrolidinyl-3,4-DMA (hydrochloride) is a subject of interest in medicinal chemistry and pharmacology. These synthetic efforts are primarily aimed at exploring the structure-activity relationships (SAR) of this class of compounds, particularly concerning their interaction with monoamine transporters. N-pyrrolidinyl-3,4-DMA belongs to the broader phenethylamine class and is structurally related to pyrovalerone-type cathinones, which are characterized by a pyrrolidine ring. researchgate.netresearchgate.net The systematic modification of its chemical structure provides valuable insights into the molecular features required for biological activity.

Design Principles for N-pyrrolidinyl-3,4-DMA (hydrochloride) Analogues

The design of analogues of N-pyrrolidinyl-3,4-DMA is guided by established principles of medicinal chemistry, focusing on how structural changes influence the compound's pharmacological profile. The primary goal is to investigate the SAR at the human dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov Researchers systematically alter different parts of the molecule to probe the binding pockets of these transporters and modulate potency and selectivity.

Key design principles include:

Exploring Transporter Selectivity: Many pyrovalerone-type compounds are potent and selective inhibitors of DAT and NET, with significantly lower affinity for SERT. researchgate.netnih.gov A central design principle is to modify the structure to either enhance this selectivity or, conversely, to increase affinity for SERT. For instance, the addition of a 3,4-methylenedioxy group to the phenyl ring has been shown to enhance inhibitory potency at SERT compared to analogues lacking this feature. nih.gov

Modulating Potency: The length and nature of the alkyl chain on the α-carbon (the carbon atom adjacent to the nitrogen-containing ring) are critical for potency. Progressive extension of this chain has been demonstrated to enhance the inhibitory potency at both NET and DAT. nih.gov

Investigating Ring Substitutions: Substitutions on the phenyl ring are a common strategy to alter the electronic and steric properties of the molecule, which in turn affects transporter binding. Modifications such as methoxy (B1213986), methyl, or fluoro groups are used to map the requirements of the transporter binding sites. researchgate.netnih.gov

Evaluating the Role of the Nitrogen-Containing Ring: The pyrrolidine ring is a defining feature of this class of compounds. A key design question is the importance of the ring size and conformation for optimal activity. Studies have shown that modifying the pyrrolidine moiety, for example, by increasing its size to a six-membered piperidine (B6355638) ring, can lead to a significant loss of potency. nih.gov

These design principles allow for the systematic development of new analogues, with each compound providing data that contributes to a more comprehensive understanding of the SAR for this chemical class.

Structural Modifications of the Phenethylamine Core

The phenethylamine core of N-pyrrolidinyl-3,4-DMA offers several sites for structural modification. These changes can have a profound impact on the compound's interaction with biological targets.

Phenyl Ring Substitutions

Modifications to the aromatic ring are a cornerstone of analogue design. By adding, removing, or changing substituents, chemists can fine-tune the electronic and lipophilic properties of the molecule. In the case of N-pyrrolidinyl-3,4-DMA analogues, which are often based on the pyrovalerone scaffold, various substitutions have been explored. For example, the 3,4-dimethoxy substitution in N-pyrrolidinyl-3,4-DMA itself is a key feature. Other analogues feature different patterns, such as a 4-methyl group, a 3,4-methylenedioxy bridge, or single halogen or methoxy substitutions. researchgate.netresearchgate.netnih.gov The 3,4-methylenedioxy moiety, for instance, generally increases the inhibitory potency at SERT, although the affinity for DAT and NET remains significantly higher. nih.gov

| Original Moiety | Modification | Resulting Analogue Class/Example | Key Research Finding |

|---|---|---|---|

| 3,4-dimethoxy Phenyl | Replacement with a 3,4-methylenedioxy ring | MDPV, MDPHP | The 3,4-methylenedioxy moiety enhances inhibitory potency at the serotonin transporter (SERT) compared to counterparts without this group. nih.gov |

| Unsubstituted Phenyl | Addition of a 4-methyl group | Pyrovalerone, 4-MePPP | These compounds are highly selective inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov |

| Unsubstituted Phenyl | Addition of a 4-fluoro or 4-methoxy group | 4-F-PVP, 4-MeO-PVP | Para-position substitutions on the phenyl ring are a common modification in pyrovalerone derivatives. researchgate.net The 4-methoxy substitution in MOPPP resulted in weaker interactions at transporters compared to other analogues. nih.gov |

α-Alkyl Chain Modifications

The length of the alkyl chain attached to the α-carbon of the phenethylamine core is a critical determinant of pharmacological activity. In the parent compound, this is a methyl group (as part of a propyl chain). In related pyrovalerone cathinones, this chain length is varied systematically. Research has shown that progressively extending the α-alkyl chain from a methyl (as in α-PPP) to a propyl (as in α-PVP) and then to a butyl group (as in α-PHP) enhances the inhibitory potency at both NET and DAT. nih.gov This suggests that the transporter binding site can accommodate longer alkyl chains, leading to improved binding affinity.

| Original α-Carbon Group | Modification | Resulting Analogue Example | Key Research Finding |

|---|---|---|---|

| Methyl (in α-PPP) | Extension to Propyl | α-PVP (α-pyrrolidinopentiophenone) | Progressive extension of the α-carbon group enhances inhibitory potency at NET and DAT. nih.gov |

| Propyl (in α-PVP) | Extension to Butyl | α-PHP (α-pyrrolidinohexanophenone) | The extension of the α-alkyl chain enhances inhibitory potency at NET and DAT. researchgate.netnih.gov |

| Ethyl (in Butylone) | Extension to Propyl | Pentylone | Lengthening the α-alkyl chain from ethyl (in butylone) to propyl (in pentylone) significantly attenuated certain in vivo effects in one study, though the effects of the two were not different from each other. nih.gov |

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring is a defining structural feature of N-pyrrolidinyl-3,4-DMA and its pyrovalerone analogues, distinguishing them from other classes of phenethylamines. Modifications to this moiety are less common than core modifications but provide crucial information about SAR. The primary modification explored in the literature is the alteration of the ring size.

One key study reported that increasing the size of the nitrogen-containing ring from the five-membered pyrrolidine to a six-membered piperidine resulted in a substantial loss in binding potency at all monoamine transporters. nih.gov This indicates that the specific size and conformation of the five-membered pyrrolidine ring are optimal for high-affinity binding to DAT and NET. The synthesis of such analogues typically involves reacting the appropriate α-bromoketone precursor with piperidine instead of pyrrolidine. nih.gov

| Original Moiety | Modification | Resulting Analogue Example | Key Research Finding |

|---|---|---|---|

| Pyrrolidine Ring | Increase ring size to Piperidine | Piperidine analogue of Pyrovalerone | A substantial loss in binding potency at all monoamine uptake transporters was observed. nih.gov |

Advanced Analytical Characterization and Method Development for N Pyrrolidinyl 3,4 Dma Hydrochloride

Chromatographic Separation Techniques for N-pyrrolidinyl-3,4-DMA (hydrochloride) and its Metabolites

Chromatographic techniques are fundamental in separating N-pyrrolidinyl-3,4-DMA from complex matrices and distinguishing it from structurally similar compounds. Both liquid and gas chromatography have been effectively employed for its analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), is a primary technique for the identification of N-pyrrolidinyl-3,4-DMA. nih.gov This powerful combination allows for the detection and accurate mass measurement of the parent compound and its metabolites. The high separation efficiency of UHPLC is critical for resolving isomers and separating the target compound from matrix interferences. nih.govews-nfp.bg

Research has demonstrated the superiority of UHPLC over conventional liquid chromatography (LC) in metabolic studies. In one instance, UHPLC-MS² analysis successfully resolved an interference that co-eluted with a potential metabolite under standard LC conditions, highlighting the enhanced resolution offered by UHPLC systems. vu.nl The characterization of N-pyrrolidinyl-3,4-DMA found in seized materials has been confirmed using UHPLC-QTOF-MS, among other techniques. ews-nfp.bg

Table 1: UHPLC System Parameters for Analysis of Related Compounds

| Parameter | Setting |

|---|---|

| Chromatograph | ACQUITY UPLC I-Class (Waters Corp.) |

| Mass Spectrometer | Synapt G2-S with ESI source (Waters Corp.) |

| Analyzer | Quadrupole-Time-of-Flight (QTOF) |

| Resolving Power | 20,000 FWHM |

| Control Software | MassLynx V4.1 |

Note: This table represents typical parameters used for the analysis of new psychoactive substances, as specific UHPLC method details for N-pyrrolidinyl-3,4-DMA are not extensively published. mdpi.com

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a cornerstone for the forensic analysis of N-pyrrolidinyl-3,4-DMA. nih.govews-nfp.bg The technique provides reliable identification based on retention time and mass spectral data. For enhanced structural elucidation, high-resolution systems like GC-Orbitrap-MS have been utilized. nih.gov The high mass accuracy of Orbitrap-MS offers significant advantages for determining the elemental composition of product ions compared to lower-resolution GC-MS systems. nih.govresearchgate.net

The electron ionization (EI) pathways of N-pyrrolidinyl-3,4-DMA have been studied to assist forensic laboratories in identifying new psychoactive substances with similar structures. nih.gov GC-MS has been officially used to analytically confirm the identity of the hydrochloride salt of N-pyrrolidinyl-3,4-DMA in seized powders. ews-nfp.bg

Table 2: Example GC-MS Parameters for Analysis of Related Compounds

| Parameter | Setting |

|---|---|

| Chromatograph | Thermo Trace Ultra |

| Mass Spectrometer | Thermo ITQ900 |

| Column | Rxi®-5Sil MS (Restek) |

| Injector Temperature | 260 °C |

| Oven Program | 100 °C for 2 min, then ramp at 20 °C/min |

Note: This table illustrates common GC-MS settings for the analysis of synthetic cathinones and related substances, providing a framework for methods applicable to N-pyrrolidinyl-3,4-DMA. mdpi.com

Enantioselective Separation of N-pyrrolidinyl-3,4-DMA (hydrochloride)

N-pyrrolidinyl-3,4-DMA possesses a chiral center, meaning it can exist as two distinct enantiomers. ews-nfp.bg The differentiation and quantification of these enantiomers are critical as they may exhibit different pharmacological and toxicological profiles. However, specific studies detailing the enantioselective separation of N-pyrrolidinyl-3,4-DMA are not currently available in published literature. The following sections describe methodologies that are commonly applied to the chiral separation of amphetamines and related phenethylamine (B48288) compounds.

Chiral stationary phase (CSP) chromatography, using either GC or LC, is the most common approach for separating enantiomers of amphetamine-type substances. This technique relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times. Various CSPs based on cyclodextrins, proteins, or polysaccharide derivatives have been developed for the successful chiral separation of a wide range of phenethylamines. It is anticipated that such methods would be applicable to the enantiomers of N-pyrrolidinyl-3,4-DMA.

Capillary electrophoresis (CE) offers an alternative method for chiral separations. In this technique, a chiral selector, typically a modified cyclodextrin, is added to the background electrolyte. The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which have different electrophoretic mobilities, allowing for their separation. Cyclodextrin-assisted CE has been widely used for the enantioselective analysis of various chiral drugs, including amphetamines, and represents a viable potential method for separating the enantiomers of N-pyrrolidinyl-3,4-DMA.

Spectroscopic Techniques for Structural Elucidation and Confirmation of N-pyrrolidinyl-3,4-DMA (hydrochloride)

Spectroscopic methods are indispensable for the definitive structural confirmation of N-pyrrolidinyl-3,4-DMA. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provide detailed information about the molecule's atomic connectivity and functional groups.

A comprehensive analytical characterization of N-pyrrolidinyl-3,4-DMA was performed using a combination of NMR, FT-IR, UHPLC-QTOF-MS, and GC-Orbitrap-MS. nih.govews-nfp.bg NMR spectroscopy (including 1H, 13C, and quantitative NMR) provides unambiguous structural information and has been used to confirm the identity of the compound in seized materials. ews-nfp.bg Mass spectrometry studies have examined the collision-induced dissociation (CID) and electron ionization (EI) fragmentation pathways to create a reference for forensic identification. nih.govresearchgate.net

Table 3: Key Analytical Techniques for Structural Confirmation

| Technique | Application for N-pyrrolidinyl-3,4-DMA | Reference |

|---|---|---|

| UHPLC-QTOF-MS | Identification and high-resolution mass measurement | nih.gov |

| GC-Orbitrap-MS | High-accuracy structural elucidation of product ions | nih.gov |

| NMR (1H, 13C, qNMR) | Unambiguous structure confirmation and quantification | nih.govews-nfp.bg |

| FT-IR | Identification of functional groups | nih.govews-nfp.bg |

| Mass Spectrometry (CID, EI) | Examination of fragmentation pathways for identification | nih.gov |

The combined data from these advanced analytical techniques provide a robust and reliable framework for the identification, characterization, and quantification of N-pyrrolidinyl-3,4-DMA (hydrochloride) in forensic and research settings.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a cornerstone technique for the analysis of emerging synthetic compounds, providing vital information on molecular weight and structure. nih.gov A suite of MS techniques has been utilized to characterize N-pyrrolidinyl-3,4-DMA, ensuring high confidence in its identification. nih.govnih.govwvu.eduwvu.eduresearchgate.net

High-resolution mass spectrometry is indispensable for determining the elemental composition of a compound with high accuracy. For N-pyrrolidinyl-3,4-DMA, HRMS analysis provides an exact mass measurement, which is crucial for distinguishing it from isobaric compounds. The molecular formula of the free base is C15H23NO2, with a calculated exact mass of 249.1729 g/mol . nih.gov The hydrochloride salt has a molecular formula of C15H23NO2 • HCl and a formula weight of 285.8 g/mol . caymanchem.com

Table 1: High-Resolution Mass Spectrometry Data for N-pyrrolidinyl-3,4-DMA

| Parameter | Value | Reference |

| Molecular Formula (Free Base) | C15H23NO2 | nih.gov |

| Exact Mass (Free Base) | 249.1729 g/mol | nih.gov |

| Molecular Formula (HCl Salt) | C15H23NO2 • HCl | caymanchem.com |

| Formula Weight (HCl Salt) | 285.8 g/mol | caymanchem.com |

Understanding the fragmentation pathways of N-pyrrolidinyl-3,4-DMA under different ionization and dissociation techniques is critical for its structural confirmation and for the identification of related compounds. wvu.eduwvu.eduresearchgate.net

Electron Ionization-Mass Spectrometry (EI-MS): Commonly used in conjunction with gas chromatography (GC), EI-MS provides reproducible fragmentation patterns that are valuable for library matching. researchgate.net The fragmentation of N-pyrrolidinyl-3,4-DMA in EI-MS is expected to be dominated by cleavages directed by the radical cation, leading to the formation of characteristic iminium ions and acylium ions. researchgate.net

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): This soft ionization technique is typically coupled with liquid chromatography (LC). For N-pyrrolidinyl-3,4-DMA, ESI produces a protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation patterns. nih.govwvu.eduwvu.edu A key fragmentation route for pyrrolidinyl-substituted cathinones involves the formation of a characteristic iminium ion. nih.gov

Collision-Induced Dissociation (CID): In CID, the precursor ion is fragmented by collisions with an inert gas. The resulting product ions provide structural information. For compounds with a pyrrolidinyl group, CID often leads to the formation of specific product ions that indicate the presence of this moiety. nih.govnih.gov

Electron Activated Dissociation (EAD): EAD is a newer fragmentation technique that can provide complementary information to CID, especially for compounds that yield limited product ions in CID. nih.gov While not specifically reported for N-pyrrolidinyl-3,4-DMA, its application to structurally similar new psychoactive substances has shown its utility in providing more detailed structural elucidation. nih.gov

The coupling of a quadrupole analyzer with a time-of-flight mass analyzer (QTOF-MS) offers both high resolution and high mass accuracy, making it a powerful tool for the identification and confirmation of unknown compounds. nih.govwvu.edu Ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) has been successfully employed for the analytical characterization of N-pyrrolidinyl-3,4-DMA. nih.gov This technique allows for the confident identification of the precursor ion and its fragment ions, facilitating detailed structural analysis. nih.govwvu.edu

Orbitrap mass spectrometry is another high-resolution mass spectrometry technique that provides exceptional mass accuracy. nih.govwvu.edu Gas chromatography-Orbitrap MS (GC-Orbitrap-MS) has been used in the characterization of N-pyrrolidinyl-3,4-DMA, offering enhanced accuracy in the structural elucidation of its product ions compared to lower-resolution GC-MS methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govwvu.eduwvu.eduresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their connectivity. researchgate.net While specific ¹H NMR data for N-pyrrolidinyl-3,4-DMA (hydrochloride) is not detailed in the provided search results, general features can be inferred from the analysis of structurally similar compounds. researchgate.net The spectrum would be expected to show signals corresponding to the aromatic protons on the dimethoxy-substituted benzene (B151609) ring, the methoxy (B1213986) protons, the protons of the propyl chain, and the protons of the pyrrolidine (B122466) ring. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal the connectivity between adjacent protons.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of a molecule. Since each chemically non-equivalent carbon atom in a molecule produces a distinct signal, ¹³C NMR provides a direct count of these unique carbons and offers insights into their chemical environment (e.g., aromatic, aliphatic, methoxy). researchgate.net

For N-pyrrolidinyl-3,4-DMA, the ¹³C NMR spectrum would reveal all 15 carbon signals corresponding to its structure: the carbons of the dimethoxy-substituted benzene ring, the propyl chain, the methyl group, and the pyrrolidine ring. The chemical shifts (δ) of the aromatic carbons are influenced by the electron-donating methoxy groups. The carbons of the pyrrolidine ring and the aliphatic chain appear in the upfield region of the spectrum. Analysis of the spectrum, potentially aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the differentiation between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons. researchgate.net This detailed mapping of the carbon skeleton is fundamental to confirming the compound's identity.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for N-pyrrolidinyl-3,4-DMA

| Carbon Atom(s) | Type | Predicted Chemical Shift (δ) Range (ppm) |

| Aromatic Ring Carbons | Aromatic CH & C-O | 110 - 150 |

| Methoxy Carbons (-OCH₃) | Aliphatic CH₃ | 55 - 60 |

| C2 (CH attached to Nitrogen) | Aliphatic CH | 60 - 70 |

| Pyrrolidine Ring Carbons (CH₂) | Aliphatic CH₂ | 20 - 55 |

| C1 (CH₂) | Aliphatic CH₂ | 35 - 45 |

| C3 (CH₃) | Aliphatic CH₃ | 10 - 20 |

Note: This is an interactive table based on general chemical shift principles. Actual values are determined experimentally.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing connectivity between atoms. harvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-pyrrolidinyl-3,4-DMA, a COSY spectrum would show correlations between the proton on C2 and the protons on the adjacent C1 methylene group and the C3 methyl group. It would also reveal couplings between the adjacent protons on the pyrrolidine ring, helping to confirm its structure. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu By correlating the ¹H and ¹³C spectra, HSQC provides unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the signal for the C3 methyl protons in the ¹H spectrum would show a cross-peak with the C3 methyl carbon signal in the ¹³C spectrum. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule and identifying quaternary (non-protonated) carbons. For instance, the protons of the two methoxy groups would show HMBC correlations to their respective carbons on the aromatic ring, confirming their positions. Likewise, protons on C1 and C2 would show correlations to the aromatic ring carbons, establishing the connection point of the side chain to the phenyl group. sdsu.edu

Quantitative NMR (qNMR) for Purity and Content Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and content of organic compounds without the need for an identical reference standard of the analyte. sigmaaldrich.com The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. bwise.kr

In the analysis of N-pyrrolidinyl-3,4-DMA, qNMR can be applied to accurately determine its purity in a powdered or crystalline sample. nih.gov The method involves dissolving a precisely weighed amount of the sample and a certified internal standard (of known purity and weight) in a suitable deuterated solvent. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute content of N-pyrrolidinyl-3,4-DMA can be calculated. nih.gov This technique is highly valued in the production of reference materials and in quality control settings for its accuracy, precision, and ability to provide traceability to the International System of Units (SI). bwise.kr

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. The resulting spectrum is a unique molecular fingerprint.

For N-pyrrolidinyl-3,4-DMA hydrochloride, the FTIR spectrum provides key information. The hydrochloride salt form would show a broad absorption band in the 2400-2700 cm⁻¹ region, characteristic of a tertiary amine salt (R₃N⁺-H). Other significant absorptions would include C-H stretching vibrations from the aromatic ring and aliphatic chains, C-O stretching from the methoxy groups, and C=C stretching from the aromatic ring. cuny.edu

Table 2: Characteristic FTIR Absorption Bands for N-pyrrolidinyl-3,4-DMA (hydrochloride)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Tertiary Amine Salt (R₃N⁺-H) | N-H Stretch | 2400 - 2700 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 |

Note: This is an interactive table. The exact position and intensity of peaks can vary based on the sample's physical state and measurement conditions.

Development of Robust Analytical Protocols for Research Applications

The unambiguous identification and characterization of novel compounds like N-pyrrolidinyl-3,4-DMA in research and forensic contexts require the development of robust and reliable analytical protocols. nih.gov A comprehensive approach typically does not rely on a single technique but rather combines the strengths of multiple orthogonal methods.

A robust protocol for N-pyrrolidinyl-3,4-DMA involves a combination of chromatography and spectroscopy. nih.gov Techniques such as gas chromatography (GC) and ultra-high-performance liquid chromatography (UHPLC) are used for separation, while mass spectrometry (MS)—particularly high-resolution MS like Quadrupole Time-of-Flight (QTOF) or Orbitrap—provides accurate mass data for molecular formula determination and fragmentation patterns for structural clues. nih.gov

However, for absolute structural confirmation and to distinguish between isomers, spectroscopic methods are essential. The full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed for complete structural elucidation. nih.govharvard.edu FTIR spectroscopy provides complementary information on functional groups. nih.gov Finally, for quantitative purposes, a validated qNMR method serves as a primary technique for assigning purity and content, which is critical for the preparation of certified reference materials. nih.govsigmaaldrich.com The integration of these techniques ensures a high degree of confidence in the analytical results. nih.gov

Preclinical Pharmacological Investigations of N Pyrrolidinyl 3,4 Dma Hydrochloride

In Vitro Receptor Binding Affinity Profiling

The interaction of a compound with various neurotransmitter receptors and transporters is fundamental to its pharmacological effect. For N-pyrrolidinyl-3,4-DMA (hydrochloride), the following interactions are of primary interest:

Monoamine Transporter Interactions (Dopamine, Norepinephrine (B1679862), Serotonin)

There is currently no publicly available data on the in vitro binding affinity of N-pyrrolidinyl-3,4-DMA (hydrochloride) for the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), or serotonin (B10506) transporter (SERT). Such studies would be essential to determine if the compound acts as a monoamine reuptake inhibitor and to characterize its selectivity profile.

Serotonin Receptor Subtype Binding (e.g., 5-HT2A, 5-HT1A, 5-HT2C)

Similarly, information regarding the binding affinities of N-pyrrolidinyl-3,4-DMA (hydrochloride) at key serotonin receptor subtypes, including the 5-HT2A, 5-HT1A, and 5-HT2C receptors, is not available in the scientific literature. These interactions are critical for understanding potential psychedelic, anxiolytic, or antipsychotic effects.

Other Neurotransmitter Receptor Ligand Binding Assays

Comprehensive preclinical profiling would involve screening N-pyrrolidinyl-3,4-DMA (hydrochloride) against a broader panel of neurotransmitter receptors to identify any additional pharmacological targets. At present, no such data has been published.

Enzyme Interaction Studies

The metabolic fate and potential for drug-drug interactions of a compound are determined by its interaction with various enzymes.

Monoamine Oxidase (MAO) Inhibition Assays

No studies have been published detailing the in vitro effects of N-pyrrolidinyl-3,4-DMA (hydrochloride) on the activity of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Inhibition of these enzymes can lead to significant physiological effects by altering neurotransmitter levels.

Cytochrome P450 (CYP) Isoform Interaction Studies

The potential for N-pyrrolidinyl-3,4-DMA (hydrochloride) to inhibit or induce various cytochrome P450 isoforms is unknown. This information is vital for predicting metabolic pathways and the likelihood of drug-drug interactions.

In Vitro Functional Assays (e.g., Receptor Agonism/Antagonism)

N-pyrrolidinyl-3,4-DMA is classified as a substituted amphetamine derivative within the phenethylamine (B48288) class. unodc.orgnih.gov However, a thorough review of scientific literature reveals a notable absence of published preclinical data regarding its specific interactions with neurotransmitter receptors. As of a 2022 report, no analytical or pharmacological data for N-pyrrolidinyl-3,4-DMA had been formally documented in scientific literature. nih.gov

While research into the broader class of dimethoxyamphetamine (DMA) isomers exists, it may not be directly applicable to the N-pyrrolidinyl variant. Studies on compounds like 3,4-DMA have indicated a lack of psychostimulant effects in rodent models, suggesting they may not act as potent agonists at typical monoamine receptors. wikipedia.org Furthermore, some DMA isomers have been shown to not bind to monoamine transporters. wikipedia.org

Without specific in vitro functional assays, the agonistic or antagonistic profile of N-pyrrolidinyl-3,4-DMA at any receptor remains uncharacterized. There is no publicly available data to populate a table on receptor affinities or functional potencies.

Metabolic Pathway Elucidation of N Pyrrolidinyl 3,4 Dma Hydrochloride

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for predicting how a substance will be processed in the body. Common models include subcellular fractions like pooled human liver S9 (pHLS9), cellular systems like hepatocytes, and specific enzyme systems. However, no studies have been published that apply these models to N-pyrrolidinyl-3,4-DMA.

Identification and Structural Characterization of N-pyrrolidinyl-3,4-DMA (hydrochloride) Metabolites

The identification of metabolites is essential for understanding the biotransformation of a compound. This process typically involves separating and analyzing samples from in vitro or in vivo studies using techniques like liquid chromatography-mass spectrometry (LC-MS). dntb.gov.ua No reports on the identification or structural characterization of metabolites of N-pyrrolidinyl-3,4-DMA are available.

Preclinical Animal Model Metabolism Studies (e.g., Zebrafish Larvae)

Direct metabolic studies on N-pyrrolidinyl-3,4-DMA (hydrochloride) in preclinical animal models, including zebrafish larvae, are not extensively documented in publicly available scientific literature. However, the zebrafish model has been increasingly utilized to investigate the metabolism and toxicity of new psychoactive substances (NPS), particularly amphetamine-like compounds. nih.govresearchgate.net These studies provide a framework for predicting the potential metabolic fate of N-pyrrolidinyl-3,4-DMA.

Zebrafish larvae possess functional dopaminergic, serotonergic, and glutamatergic systems, making them a relevant model for studying the neuropharmacology of amphetamine derivatives. nih.gov Research on other amphetamines in zebrafish has demonstrated the utility of this model in identifying metabolites that are also found in humans. researchgate.net For instance, studies with amphetamine and methamphetamine in zebrafish have successfully identified key metabolic pathways. researchgate.netnih.gov

Given the structural similarities to other N-substituted amphetamines, it is plausible that N-pyrrolidinyl-3,4-DMA would undergo several key metabolic transformations in a model like the zebrafish. These predicted pathways are based on established metabolic reactions for related compounds.

Predicted Metabolic Pathways in a Zebrafish Model:

N-dealkylation: The removal of the pyrrolidinyl group is a potential metabolic step. However, studies on other N,N-dialkylated amphetamines have shown that while N-dealkylation of one substituent can occur, complete N,N-didealkylation to form the primary amine (amphetamine) might not be a major pathway. nih.gov

O-demethylation: The two methoxy (B1213986) groups on the phenyl ring are likely sites for O-demethylation, a common metabolic reaction for many xenobiotics.

Hydroxylation: The aromatic ring and the alkyl side chain are potential sites for hydroxylation.

Oxidation of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself can be a target for oxidation, potentially leading to the formation of a lactam metabolite. This has been observed in the metabolism of other designer drugs containing a pyrrolidine moiety, such as 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP). nih.gov

The following table outlines the predicted metabolites of N-pyrrolidinyl-3,4-DMA based on metabolic pathways observed for structurally similar compounds in various biological systems, including those that can be modeled in zebrafish.

| Predicted Metabolite | Predicted Metabolic Pathway |

| 3,4-Dihydroxy-N-pyrrolidinyl-amphetamine | Di-O-demethylation |

| 4-Hydroxy-3-methoxy-N-pyrrolidinyl-amphetamine | Mono-O-demethylation |

| 3-Hydroxy-4-methoxy-N-pyrrolidinyl-amphetamine | Mono-O-demethylation |

| N-(2-(3,4-dimethoxyphenyl)propyl)pyrrolidin-2-one | Oxidation of the pyrrolidine ring |

| 1-(3,4-Dimethoxyphenyl)propan-2-amine (DMA) | N-Depyrrolidination (less likely) |

This table is predictive and not based on direct experimental data for N-pyrrolidinyl-3,4-DMA in zebrafish.

Comparative Metabolism Across Different In Vitro Systems

In vitro systems are crucial for elucidating the specific enzymes involved in the metabolism of a compound. For amphetamine-related substances, CYP enzymes, particularly CYP2D6, play a significant role. researchgate.net

A study on five N,N-dialkylated amphetamines using microsomes from cells expressing human CYP2D6 found that the enzyme catalyzed N-dealkylation. nih.gov Notably, for these compounds, no aromatic ring hydroxylation was observed, and the N,N-didealkylated product (amphetamine) was not formed. nih.gov This suggests that for N-pyrrolidinyl-3,4-DMA, N-dealkylation might be a primary metabolic step mediated by CYP2D6, but further metabolism to the core amphetamine structure may be limited.

Conversely, studies on other pyrrolidinophenone-type designer drugs, such as MDPBP, have identified CYP2C19 and CYP2D6 as the main isoenzymes responsible for demethylenation, a process analogous to the O-demethylation expected for N-pyrrolidinyl-3,4-DMA. nih.gov

Predicted Comparative Metabolic Profile:

The table below provides a predictive comparison of the expected metabolism of N-pyrrolidinyl-3,4-DMA in different in vitro systems, based on findings for structurally analogous compounds.

| In Vitro System | Predicted Primary Metabolic Pathways | Key Enzymes Implicated (Predicted) |

| Human Liver Microsomes (HLMs) | N-dealkylation, O-demethylation, Hydroxylation, Oxidation of the pyrrolidine ring | CYP2D6, CYP2C19, other CYPs |

| Recombinant CYP2D6 | N-dealkylation | CYP2D6 |

| Recombinant CYP2C19 | O-demethylation | CYP2C19 |

| Hepatocyte Cultures | Phase I (as above) and potential for Phase II conjugation (e.g., glucuronidation, sulfation) of hydroxylated metabolites. | CYPs, UGTs, SULTs |

This table is predictive and based on extrapolation from studies on related compounds. Direct comparative metabolic studies on N-pyrrolidinyl-3,4-DMA are required for confirmation.

The metabolism of N-pyrrolidinyl-3,4-DMA is likely to involve a combination of these pathways, and the predominant metabolites may vary depending on the specific in vitro system used, reflecting the differential expression and activity of various drug-metabolizing enzymes.

Theoretical and Computational Studies of N Pyrrolidinyl 3,4 Dma Hydrochloride

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as N-pyrrolidinyl-3,4-DMA, binds to a macromolecular target, typically a protein receptor. These studies are crucial for understanding the compound's likely pharmacological mechanism of action. While specific docking studies for N-pyrrolidinyl-3,4-DMA are not prominent in published literature, extensive research on analogous pyrovalerone cathinones provides a strong predictive framework. mdpi.com

These analogues are known to primarily interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). mdpi.com Docking studies simulate the insertion of the ligand into the binding site of these transporters, calculating a binding energy or affinity score that predicts the strength of the interaction. The primary mechanism for related compounds is the inhibition of monoamine reuptake. mdpi.comnih.gov

Research on a series of pyrovalerone analogues demonstrates high binding affinity for DAT and NET, with significantly lower affinity for SERT. mdpi.com For instance, compounds like MDPV and α-PVP, which share the N-pyrrolidinyl group, are potent DAT/NET inhibitors. mdpi.com It is hypothesized that N-pyrrolidinyl-3,4-DMA follows this pattern, acting as a dopamine and norepinephrine reuptake inhibitor. The interaction is believed to involve key amino acid residues within the transporter's binding pocket, forming hydrogen bonds and van der Waals interactions. Some pyrovalerone analogues have also been shown to interact with 5-HT1A and 5-HT2A receptors. mdpi.com

| Compound (Analogue) | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) | DAT/SERT Ratio |

| Pyrovalerone | 0.018 | 0.06 | 12 | 667 |

| MDPV | 0.007 | 0.11 | 2.9 | 414 |

| α-PVP | 0.014 | 0.03 | 7.9 | 564 |

| MPHP | 0.013 | 0.09 | 0.89 | 68 |

Data sourced from studies on pyrovalerone analogues, demonstrating typical binding affinity profiles for this class of compounds. mdpi.com Ki (inhibition constant) represents the concentration required to inhibit 50% of binding; a lower value indicates higher affinity.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov For a molecule like N-pyrrolidinyl-3,4-DMA, these properties influence how it interacts with receptor sites. The distribution of electron density, calculated as an electrostatic potential map, can identify electron-rich regions (likely to act as hydrogen bond acceptors) and electron-poor regions (likely to interact with anionic residues in a receptor).

While specific quantum chemical data for N-pyrrolidinyl-3,4-DMA is not available in the literature, calculations on analogous molecules are common. researchgate.net Such studies would typically use a functional like B3LYP with a basis set such as 6-311G to optimize the molecule's geometry and compute its electronic properties. researchgate.net The results would provide a quantitative basis for its predicted reactivity and binding characteristics.

| Computational Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.9 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye |

This table is illustrative of the types of data generated from quantum chemical calculations. Actual values for N-pyrrolidinyl-3,4-DMA would require specific computation.

Prediction of Metabolic Pathways and Sites of Metabolism

In silico tools play a vital role in predicting how a compound will be metabolized in the body, which is essential for understanding its duration of action and potential for forming active metabolites. news-medical.netnih.gov These predictions are often based on expert systems that model the activity of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family. researchgate.net

For N-pyrrolidinyl-3,4-DMA, metabolic predictions can be reliably inferred from studies on the closely related compound MDPV (3,4-methylenedioxypyrovalerone). nih.gov The metabolism of MDPV is characterized by several key phase I reactions:

Modification of the Phenyl Ring: For MDPV, this involves the opening of the methylenedioxy ring. For N-pyrrolidinyl-3,4-DMA, the analogous reaction would be O-demethylation of one or both of the 3,4-dimethoxy groups.

Hydroxylation: This can occur on the aromatic ring or the alkyl side chain.

Oxidation of the Pyrrolidine (B122466) Ring: The pyrrolidine ring can be oxidized to form a more polar lactam metabolite. nih.gov

Ring Opening: The pyrrolidine ring can also be opened to form a corresponding carboxylic acid. nih.gov

The primary enzymes responsible for the initial metabolic steps of MDPV have been identified as CYP2C19, CYP2D6, and CYP1A2. nih.gov It is highly probable that these same enzymes are involved in the metabolism of N-pyrrolidinyl-3,4-DMA. Following phase I reactions, the resulting metabolites would likely undergo phase II conjugation (e.g., glucuronidation) to facilitate excretion.

| Predicted Metabolic Reaction | Predicted Site on Molecule | Probable Enzymes Involved |

| O-Demethylation | 3- or 4-position methoxy (B1213986) group on the phenyl ring | CYP2D6, CYP2C19 |

| Aromatic Hydroxylation | Phenyl ring | CYP1A2, CYP2D6 |

| Alkyl Hydroxylation | Propyl side-chain | CYP2D6 |

| Pyrrolidine Ring Oxidation (Lactam formation) | Carbon adjacent to the nitrogen in the pyrrolidine ring | CYP2C19, CYP1A2 |

| Pyrrolidine Ring Opening | Pyrrolidine ring | Aldehyde Dehydrogenase (ALDH) after initial oxidation |

This table is based on metabolic data from the analogue MDPV and general in silico prediction principles. news-medical.netnih.gov

Conformational Analysis of N-pyrrolidinyl-3,4-DMA (hydrochloride) and Analogues

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. This analysis is a fundamental prerequisite for meaningful molecular docking and modeling, as the specific conformation of a molecule determines how well it fits into a receptor's binding site.

The structure of N-pyrrolidinyl-3,4-DMA has several key rotatable bonds that define its conformational landscape:

The bond connecting the dimethoxyphenyl group to the propyl side-chain.

The bond between the chiral carbon and the nitrogen of the pyrrolidine ring.

The bonds within the propyl chain.

Computational methods are used to systematically rotate these bonds and calculate the potential energy of each resulting conformer. The goal is to identify low-energy, stable conformations that are most likely to exist under physiological conditions. The global minimum energy conformation is the most stable shape, but other low-energy conformers may be responsible for binding to different biological targets. The ensemble of these stable conformers must be considered in docking studies to accurately predict binding affinity.

For N-pyrrolidinyl-3,4-DMA and its analogues, the spatial relationship between the aromatic ring and the nitrogen atom of the pyrrolidine ring is critical for its interaction with monoamine transporters. The flexibility of the side chain allows the molecule to adopt a specific orientation required for optimal binding.

| Dihedral Angle | Description | Hypothetical Stable Value |

| C(aromatic)-C(aromatic)-C(alpha)-C(beta) | Rotation of the propyl chain relative to the phenyl ring | 60° (gauche) |

| C(alpha)-C(beta)-N-C(pyrrolidine) | Orientation of the pyrrolidine ring relative to the side-chain | 180° (anti) |

This table provides a simplified, hypothetical example of the key dihedral angles that would be determined in a conformational analysis.

Forensic and Toxicological Research Applications for N Pyrrolidinyl 3,4 Dma Hydrochloride

Development of Analytical Methods for Detection in Complex Matrices (e.g., Seized Samples)

The unambiguous identification of N-pyrrolidinyl-3,4-DMA in complex matrices, such as seized powders, tablets, and herbal blends, is a critical first step in forensic analysis. A variety of sophisticated analytical techniques are employed to distinguish this compound from other structurally similar substances and cutting agents.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and thermally stable compounds. When analyzing synthetic cathinones like N-pyrrolidinyl-3,4-DMA, the sample is first vaporized and then separated based on its boiling point and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification. However, a significant consideration with GC-MS analysis of cathinones is the potential for thermal degradation in the heated injection port, which can complicate spectral interpretation. nih.govresearchgate.netojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), offers a powerful alternative that avoids the issue of thermal degradation. In this technique, the sample is dissolved in a solvent and separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS/MS provides high sensitivity and selectivity, making it suitable for the detection of N-pyrrolidinyl-3,4-DMA even at low concentrations within a complex mixture. The fragmentation patterns observed in MS/MS analysis provide a high degree of confidence in the identification of the compound. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of new psychoactive substances. NMR provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of N-pyrrolidinyl-3,4-DMA and its isomers. This technique is particularly valuable when reference standards are unavailable.

The table below summarizes the key analytical techniques used for the detection of N-pyrrolidinyl-3,4-DMA in seized samples.

| Analytical Technique | Principle of Operation | Advantages for N-pyrrolidinyl-3,4-DMA Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and fragmentation. | Well-established technique in forensic laboratories. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by two stages of mass analysis for high selectivity. | High sensitivity and specificity; avoids thermal degradation. nih.govresearchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, crucial for new and isomeric compounds. |

Characterization of Degradation Pathways of N-pyrrolidinyl-3,4-DMA (hydrochloride) in Storage

Understanding the stability of N-pyrrolidinyl-3,4-DMA (hydrochloride) and its degradation pathways is crucial for the accurate interpretation of analytical results, especially in aged or improperly stored samples. The stability of synthetic cathinones is influenced by several factors, including temperature, pH, and the presence of light and oxygen.

Research on the stability of synthetic cathinones has shown that compounds containing a pyrrolidine (B122466) ring, such as N-pyrrolidinyl-3,4-DMA, tend to be more resistant to degradation compared to other cathinone derivatives. However, they are not entirely immune to degradation. One of the primary degradation pathways observed for cathinones, particularly under thermal stress as encountered in GC-MS analysis, is the formation of an enamine. ojp.gov This process involves the loss of two hydrogen atoms, resulting in a mass shift of -2 Da in the mass spectrum. nih.govresearchgate.net

Another potential degradation pathway for substituted cathinones involves base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone. This can be further oxidized to an alpha-dicarbonyl and subsequently hydrolyzed to an acid. While this mechanism has been proposed for substituted cathinones in general, specific studies on N-pyrrolidinyl-3,4-DMA are limited.

The following table outlines potential degradation pathways for N-pyrrolidinyl-3,4-DMA based on general knowledge of synthetic cathinone stability.

| Degradation Pathway | Triggering Condition | Potential Degradation Products |

| Enamine Formation | Thermal Stress (e.g., GC-MS injection) | Dehydrogenated N-pyrrolidinyl-3,4-DMA |

| Hydrolysis | Presence of water, potentially catalyzed by acidic or basic conditions | Alpha-hydroxyketone derivatives |

| Oxidation | Exposure to oxygen and/or light | Alpha-dicarbonyl and acidic degradation products |

Method Validation for Quantitative Analysis of N-pyrrolidinyl-3,4-DMA (hydrochloride) in Research Samples

For forensic and research purposes, the ability to not only detect but also quantify the amount of N-pyrrolidinyl-3,4-DMA in a sample is often necessary. This requires the development and validation of robust quantitative analytical methods. Method validation ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a commonly used technique for the quantitative analysis of synthetic cathinones in seized samples due to its high sensitivity and selectivity. nih.govresearchgate.netnih.gov A typical validation process for an LC-MS/MS method would include the assessment of the following parameters:

Linearity: Establishing a calibration curve by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between the analyte concentration and the instrument response.

Accuracy: Determining the closeness of the measured concentration to the true concentration by analyzing samples with known amounts of the analyte.

Precision: Assessing the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at different concentration levels (intra- and inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: Ensuring that the method can differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Matrix Effect: Evaluating the influence of co-eluting substances from the sample matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also emerged as a powerful tool for the quantification of psychoactive substances. usp.orgusp.orgbruker.comnih.gov qNMR offers the advantage of not always requiring a specific reference standard for the compound being quantified, as quantification can be performed relative to a certified internal standard. The validation of a qNMR method involves assessing similar parameters to LC-MS/MS, with a focus on ensuring the proper selection of non-overlapping signals for integration and the accurate determination of the molar ratio between the analyte and the internal standard. usp.orgusp.orgbruker.comnih.gov

The table below provides a summary of key validation parameters for the quantitative analysis of N-pyrrolidinyl-3,4-DMA.

| Validation Parameter | Description | Typical Acceptance Criteria for Forensic Applications |

| Linearity (Coefficient of Determination, r²) | Measures the goodness of fit of the calibration curve. | r² ≥ 0.99 |

| Accuracy (% Bias) | The deviation of the measured value from the true value. | Within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision (% Relative Standard Deviation, RSD) | The variability of repeated measurements. | ≤15% RSD (≤20% at the LOQ). |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |

| Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte. |

Future Directions and Research Gaps for N Pyrrolidinyl 3,4 Dma Hydrochloride

Elucidation of Complete Metabolic Profiles in Preclinical Models

A significant gap in the scientific understanding of N-pyrrolidinyl-3,4-DMA (hydrochloride) lies in its metabolic fate within a biological system. To date, no published studies have investigated the biotransformation of this compound. The elucidation of its complete metabolic profile in relevant preclinical models is a critical first step in characterizing its potential effects and persistence in the body.

Future research should prioritize in vitro and in vivo studies to identify the major and minor metabolites of N-pyrrolidinyl-3,4-DMA. In vitro models, such as human liver microsomes (HLMs) and hepatocytes, are essential for identifying the primary routes of metabolism, including the specific cytochrome P450 (CYP450) enzymes involved in its breakdown. For instance, studies on structurally related phenethylamines often reveal oxidative deamination and O-demethylation as key metabolic pathways.

In vivo studies using animal models, such as rodents, are necessary to understand the full spectrum of metabolites produced and their distribution and elimination from the body. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are indispensable for the structural elucidation of metabolites in complex biological matrices like urine and plasma.

Table 1: Proposed Preclinical Models for Metabolic Profiling of N-pyrrolidinyl-3,4-DMA (hydrochloride)

| Model System | Objective | Key Parameters to Investigate |

| Human Liver Microsomes (HLMs) | Identify primary metabolic pathways and involved CYP450 enzymes. | Rate of metabolism, formation of phase I and phase II metabolites. |

| Hepatocytes (e.g., HepaRG cells) | Provide a more complete picture of hepatic metabolism, including conjugation reactions. | Identification of glucuronide and sulfate (B86663) conjugates. |

| Rodent Models (e.g., rats, mice) | Characterize the in vivo metabolic profile, distribution, and excretion. | Metabolite identification in urine, feces, and plasma over time. |

Comprehensive Pharmacological Characterization Beyond Initial Profiling

Currently, N-pyrrolidinyl-3,4-DMA is broadly categorized as a stimulant based on its structural similarity to other amphetamine-like compounds. ews-nfp.bg However, a detailed pharmacological characterization is entirely lacking. Comprehensive in vitro and in vivo studies are required to determine its mechanism of action and receptor binding profile.

Future research should focus on its interaction with key monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Radioligand binding assays and uptake inhibition assays are fundamental to quantifying the affinity and potency of N-pyrrolidinyl-3,4-DMA at these transporters. This will help to understand its potential for producing stimulant, entactogenic, or other psychoactive effects. Furthermore, its activity at various central nervous system receptors, such as adrenergic, dopaminergic, and serotonergic receptors, should be investigated to identify any off-target effects.

Table 2: Recommended Pharmacological Assays for N-pyrrolidinyl-3,4-DMA (hydrochloride)

| Assay Type | Target | Purpose |

| Radioligand Binding Assays | DAT, NET, SERT, and various CNS receptors | To determine the binding affinity (Ki) of the compound for specific molecular targets. |

| Monoamine Uptake Inhibition Assays | DAT, NET, SERT | To measure the functional potency (IC50) of the compound in blocking neurotransmitter reuptake. |

| In Vivo Microdialysis | Rodent brain regions (e.g., nucleus accumbens) | To assess the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin. |

Advanced Stereochemical Impact on Biological Activity

N-pyrrolidinyl-3,4-DMA possesses a chiral center, meaning it exists as two stereoisomers (enantiomers). ews-nfp.bg It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. However, no studies have yet investigated the stereospecific synthesis or differential activity of the enantiomers of N-pyrrolidinyl-3,4-DMA.

Development of Standardized Reference Materials and Databases

The availability of well-characterized reference materials is fundamental for the accurate identification and quantification of N-pyrrolidinyl-3,4-DMA in forensic and research settings. While an analytical reference standard for the hydrochloride salt is available, the development of additional standardized materials is crucial. caymanchem.com

This includes the synthesis and certification of its individual enantiomers and major metabolites as they are identified. These standards are essential for the validation of analytical methods used in toxicology screening and for conducting further pharmacological research.

Furthermore, the creation of a comprehensive, publicly accessible database for N-pyrrolidinyl-3,4-DMA would be highly beneficial. Such a database should include its analytical data (e.g., mass spectra, NMR spectra, infrared spectra), metabolic profiles, and pharmacological data as this information becomes available. This would provide a valuable resource for researchers, forensic chemists, and public health officials to aid in the identification and understanding of this emerging new psychoactive substance. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of N-pyrrolidinyl-3,4-DMA (hydrochloride)?

- Methodological Answer : A combination of orthogonal analytical techniques is critical. Ultra-high-performance liquid chromatography–quadrupole time-of-flight–mass spectrometry (UHPLC-QTOF-MS) provides high-resolution mass data for molecular ion identification, while gas chromatography–orbitrap MS (GC-Orbitrap-MS) offers enhanced mass accuracy for fragmentation pattern analysis . Nuclear magnetic resonance (NMR) spectroscopy resolves structural ambiguities by clarifying proton and carbon environments, particularly for distinguishing pyrrolidinyl substituents from other alkylamine groups. Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups (e.g., methoxy or pyrrolidine rings) through characteristic absorption bands .

Q. How can researchers quantify N-pyrrolidinyl-3,4-DMA (hydrochloride) in seized samples or biological matrices?

- Methodological Answer : Quantitative NMR (qNMR) is a robust method for purity assessment in crystalline/powdered samples, using deuterated solvents and internal standards (e.g., trimethylsilylpropionic acid) for calibration . For complex matrices (e.g., herbal mixtures), liquid chromatography–tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) improves accuracy by correcting for matrix effects and ionization variability .

Q. What are the key spectral markers for distinguishing N-pyrrolidinyl-3,4-DMA from structurally related amphetamines?

- Methodological Answer : In mass spectrometry, the pyrrolidinyl group generates unique fragmentation patterns, such as neutral loss of pyrrolidine (71 Da) or characteristic ions at m/z 100–120 under electron ionization (EI) . In NMR, the pyrrolidinyl protons appear as distinct multiplet signals between δ 2.5–3.5 ppm, while methoxy groups on the 3,4-dimethoxy phenyl ring resonate as singlets near δ 3.8 ppm .

Advanced Research Questions